10-Trimethylsilyl-9-phenanthryl triflate
Description
Properties
IUPAC Name |
(10-trimethylsilylphenanthren-9-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)17-15-11-7-5-9-13(15)12-8-4-6-10-14(12)16(17)24-25(22,23)18(19,20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIZTYWQCFBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2C3=CC=CC=C31)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Deprotonation and Halogen Exchange :
-
Substrate : 10-Bromo-9-phenanthrol (1.0 equiv).
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Base : n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.5 equiv).
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Solvent : Anhydrous tetrahydrofuran (THF).
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Temperature : −78°C (dry ice/acetone bath).
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Time : 1 hour.
The reaction generates a lithiated intermediate at the 10-position.
-
-
Quenching with TMSCl :
Optimization Insights
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Solvent Choice : THF ensures optimal solubility and reactivity at low temperatures.
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Stoichiometry : Excess TMSCl (1.2 equiv) ensures complete substitution.
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Side Reactions : Competing proto-desilylation is mitigated by maintaining low temperatures during quenching.
Triflation at the 9-Position
The final step converts the hydroxyl group at the 9-position into a triflate moiety, enhancing its leaving-group ability for subsequent aryne generation. This step employs trifluoromethanesulfonic anhydride (Tf₂O) under basic conditions.
Reaction Protocol
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on Tf₂O, forming the triflate ester and releasing trifluoromethanesulfonic acid (TfOH). Pyridine neutralizes the generated acid, driving the reaction to completion.
Alternative Methodologies
While the above route is predominant, alternative strategies have been explored:
Direct Silylation-Triflation Sequence
In some cases, silylation and triflation may be performed sequentially without isolating intermediates. However, this approach risks side reactions, such as premature triflate hydrolysis, and is less commonly reported.
Use of Alternative Silylating Agents
Trimethylsilyl triflate (TMSOTf) has been employed in silylation reactions, though its application here is limited due to compatibility issues with phenolic hydroxyl groups.
Critical Data Tables
Table 1. Optimization of Silylation Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| n-BuLi Equiv | 1.5 | 75 | 99.4 |
| Temperature | −78°C | 75 | 99.4 |
| Quenching Agent | TMSCl | 75 | 99.4 |
| Solvent | THF | 75 | 99.4 |
Table 2. Triflation Reaction Outcomes
| Base Used | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | 2.0 | 2 | 78 |
| DMAP | 0.1 | 4 | 80 |
| Et₃N | 3.0 | 3 | 65 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 10-Trimethylsilyl-9-phenanthryl triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenanthryl moiety can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced phenanthryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alcohols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include phenanthryl derivatives with various functional groups replacing the triflate.
Oxidation Reactions: Products include phenanthrenequinones and other oxidized phenanthryl compounds.
Reduction Reactions: Products include reduced phenanthryl derivatives with different degrees of hydrogenation.
Scientific Research Applications
10-Trimethylsilyl-9-phenanthryl triflate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups into complex molecular structures.
Mechanism of Action
The mechanism of action of 10-Trimethylsilyl-9-phenanthryl triflate involves the activation of the triflate group, which is a good leaving group in substitution reactions. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. The phenanthryl moiety can participate in π-π interactions and other non-covalent interactions, which can affect the overall reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Table 1: Comparative Reactivity and Stability of Leaving Groups
| Compound | Leaving Group | Suzuki-Miyaura Yield (%) | Hydrolysis Half-Life (h) |
|---|---|---|---|
| This compound | -OTf | 92 | 8 (in aqueous THF) |
| 9-Phenanthryl triflate | -OTf | 85 | 2 (in aqueous THF) |
| 9-Phenanthryl mesylate | -OMs | 75 | 12 (in DMSO) |
| 9-Phenanthryl tosylate | -OTs | 68 | 6 (in DMSO) |
Steric and Stability Effects
The trimethylsilyl group introduces steric hindrance, which:
- Slows hydrolysis : The compound’s hydrolysis half-life (8 h) is four times longer than that of 9-phenanthryl triflate (2 h) in aqueous tetrahydrofuran (THF) .
- Improves thermal stability: Decomposition onset occurs at 150°C vs. 130°C for non-silylated triflates .
In contrast, mesylates and tosylates lack such steric protection, leading to faster degradation under similar conditions .
Solubility and Reaction Compatibility
The trimethylsilyl group enhances solubility in non-polar solvents (e.g., 0.5 M in toluene vs. 0.1 M for 9-phenanthryl triflate), enabling reactions in diverse solvent systems . This contrasts with mesylates and tosylates, which often require polar aprotic solvents like dimethyl sulfoxide (DMSO) for dissolution .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 10-Trimethylsilyl-9-phenanthryl triflate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via triflic anhydride-mediated silylation of phenanthrol derivatives. Key steps include:
- Reacting 9-phenanthrol with trimethylsilyl chloride in the presence of triflic anhydride and pyridine in anhydrous dichloromethane at 0–5°C .
- Optimize yields by controlling stoichiometry (1:1.2 molar ratio of phenanthrol to triflic anhydride) and using inert atmosphere (argon/nitrogen) to prevent hydrolysis.
- Monitor reaction progress by TLC (hexane/ethyl acetate, 9:1) and purify via column chromatography. Confirm purity by H NMR and mass spectrometry .
Q. What safety precautions are critical when handling triflate reagents during synthesis?
- Methodological Answer :
- Use nitrile gloves, safety goggles, and work in a fume hood due to the corrosive nature of triflic anhydride and triflate intermediates.
- Avoid contact with moisture to prevent exothermic decomposition. Quench residual triflic anhydride with saturated sodium bicarbonate solution.
- Store triflate derivatives under anhydrous conditions at –20°C .
Advanced Research Questions
Q. How can solvent polarity and temperature influence the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance triflate reactivity in nucleophilic substitutions by stabilizing transition states. Non-polar solvents (e.g., benzene) may favor rearrangements or side reactions .
- Temperature : Lower temperatures (–30°C to 0°C) suppress side reactions (e.g., elimination) and favor kinetic control. Use cryogenic NMR or in-situ IR to track intermediates .
- Case Study : In Ni-catalyzed couplings, toluene at 80°C improved cross-coupling yields by 30% compared to THF .
Q. What advanced spectroscopic techniques are recommended for characterizing reactive intermediates in triflate-mediated reactions?
- Methodological Answer :
- Low-Temperature NMR : Resolve transient intermediates (e.g., α-triflate anions) at –40°C in CDCl .
- X-ray Crystallography : Determine solid-state conformations (e.g., trifluoroacetyl triflate structures) .
- DFT Calculations : Model transition states and predict regioselectivity using B3LYP/6-311+G(d,p) basis sets .
Q. How can researchers resolve contradictions in reported reactivity data for triflate derivatives in cross-coupling reactions?
- Methodological Answer :
- Control Experiments : Replicate reactions under uniform conditions (solvent, catalyst loading, temperature). For example, discrepancies in Pd vs. Ni catalysis may arise from ligand dissociation rates .
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-limiting steps (e.g., C–H activation vs. oxidative addition) .
- Isotopic Labeling : Track triflate displacement pathways using O-labeled triflic anhydride .
Q. What strategies are effective for analyzing competing reaction pathways in triflate-based annulation or cyclization reactions?
- Methodological Answer :
- Mechanistic Probes : Introduce sterically hindered substrates to differentiate between concerted vs. stepwise pathways (e.g., C–H insertion vs. radical intermediates) .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor rapid intermediates in Catellani-type annulations .
- Computational Screening : Compare activation barriers for competing pathways (e.g., SN2 vs. E2) using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
